Acetic acid, amino(diethoxyphosphinyl)-, methyl ester

Vue d'ensemble

Description

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in synthetic chemistry, particularly in the preparation of allylic fluorides and regioselective Diels-Alder reactions . The compound has the molecular formula C7H15NO5P and a molecular weight of 225.17 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Base such as triethylamine or sodium hydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .

Applications De Recherche Scientifique

Methyl 2-amino-2-(diethoxyphosphoryl)acetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.

Methyl 2-(dimethoxyphosphoryl)acetate: Contains methoxy groups instead of ethoxy groups.

Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a phosphoryl group.

Uniqueness

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is unique due to the presence of both an amino group and a diethoxyphosphoryl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry .

Activité Biologique

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester, often referred to as a phosphonic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetic acid moiety and a diethoxyphosphinyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

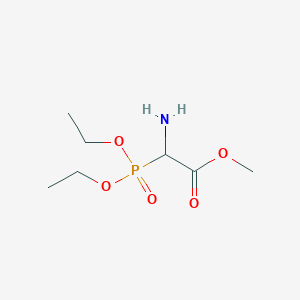

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of both an amino group and a phosphonic acid derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Its phosphonic acid group is known for inhibiting enzymes involved in metabolic processes, particularly those related to nucleotide synthesis and signal transduction pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that phosphonic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

-

Anticancer Properties :

- Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. This is likely due to their ability to inhibit specific kinases involved in cell proliferation and survival.

-

Neuroprotective Effects :

- There is emerging evidence that phosphonic acid derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several phosphonic acid derivatives demonstrated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting a strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphonic acid derivatives. Modifications to the diethoxyphosphinyl group have been shown to enhance biological activity significantly. For example:

- Substituting the ethoxy groups with longer alkyl chains increased lipophilicity and improved cellular uptake.

- The introduction of additional functional groups has been correlated with increased potency against specific cancer cell lines.

Propriétés

IUPAC Name |

methyl 2-amino-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDHWNIHAWQDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463393 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-77-6 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.